

# 3-Ethyl-5-methylheptane IUPAC name and synonyms

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## Compound of Interest

Compound Name: 3-Ethyl-5-methylheptane

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## A Technical Guide to 3-Ethyl-5-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound **3-Ethyl-5-methylheptane**, focusing on its nomenclature, physicochemical properties, and analytical characterization. While this simple branched alkane does not possess known pharmacological activity or direct application in drug development, this guide serves as a technical reference for its fundamental chemical attributes.

## Nomenclature and Identification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **3-Ethyl-5-methylheptane**.<sup>[1][2][3][4]</sup> The name is derived by identifying the longest continuous carbon chain, which is a heptane (seven-carbon) chain. The chain is numbered to give the substituents (an ethyl group and a methyl group) the lowest possible locants. Numbering from the end that gives the ethyl group position 3 and the methyl group position 5 is correct, as "ethyl" precedes "methyl" alphabetically.<sup>[2][3][4]</sup>

Synonyms and Identifiers:

- Heptane, 3-ethyl-5-methyl-<sup>[1]</sup>
- 5-Ethyl-3-methylheptane<sup>[5]</sup>

- 3-Methyl-5-ethylheptane[5]
- Heptane, 5-ethyl-3-methyl-[1][5]
- CAS Registry Number: 52896-90-9[1][5][6]
- InChIKey: VXARVYMIZCGZGG-UHFFFAOYSA-N[1][5]

## Physicochemical Properties

The key physical and chemical properties of **3-Ethyl-5-methylheptane** are summarized in the table below. As a non-polar saturated hydrocarbon, it is insoluble in water but soluble in many organic solvents.[7]

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>22</sub>	[1][6][8]
Molecular Weight	142.28 g/mol	[1][5][6][9]
Boiling Point	161 °C	[9]
CAS Number	52896-90-9	[1][5][6]
Complexity	62.4	[6]
Rotatable Bond Count	5	[6]

## Biological Activity and Relevance

As a simple, non-functionalized alkane, **3-Ethyl-5-methylheptane** is not known to possess specific biological activity or to be involved in cellular signaling pathways. Its primary relevance in a research context is as a non-polar solvent, a component of hydrocarbon mixtures, or as a reference compound in analytical chemistry (e.g., gas chromatography). It is not a candidate for drug development.

## Illustrative Experimental Protocols

While specific experimental protocols for **3-Ethyl-5-methylheptane** are not widely published due to its nature as a simple alkane, this section outlines general methodologies for its

synthesis and characterization.

A common method for synthesizing branched alkanes involves the reaction of a Grignard reagent with an appropriate alkyl halide. For **3-Ethyl-5-methylheptane**, a multi-step synthesis could be envisioned. For example, reacting 2-bromopentane with magnesium to form a Grignard reagent, followed by a coupling reaction with another suitable alkyl halide.

Methodology:

- **Grignard Reagent Formation:** A solution of an appropriate alkyl halide (e.g., 2-bromopentane) in anhydrous diethyl ether is added dropwise to a flask containing magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with gentle heating or a crystal of iodine.
- **Coupling Reaction:** The resulting Grignard reagent is then reacted with a second alkyl halide (e.g., 1-bromo-2-ethylbutane) in the same ethereal solvent.
- **Workup:** The reaction mixture is quenched by the slow addition of a dilute acid (e.g., HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and filtered.
- **Purification:** The solvent is removed via rotary evaporation, and the resulting crude product is purified by fractional distillation to isolate the **3-Ethyl-5-methylheptane**.

**Mass Spectrometry (MS):** Mass spectrometry of branched alkanes is characterized by fragmentation that occurs preferentially at the branching points, leading to the formation of more stable secondary or tertiary carbocations.<sup>[10][11][12]</sup>

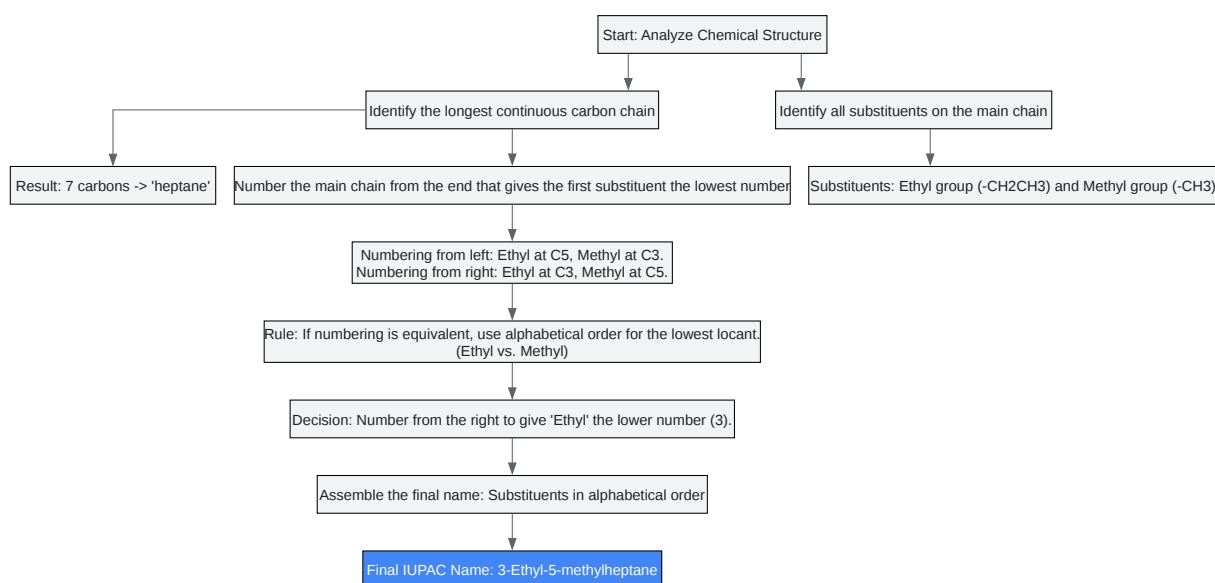
- **Expected Molecular Ion:** The molecular ion peak ( $\text{M}^+$ ) at  $m/z = 142$  would be of very low abundance or absent entirely, a common feature for branched alkanes.<sup>[10][11][12]</sup>
- **Major Fragments:** Cleavage at the C3-C4 and C4-C5 bonds would lead to characteristic fragments. For example, loss of a propyl radical ( $\text{C}_3\text{H}_7^\bullet$ ) or an ethyl radical ( $\text{C}_2\text{H}_5^\bullet$ ) from various points would generate significant peaks. The most abundant fragments would correspond to the most stable carbocations formed.<sup>[13]</sup>

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple. For **3-Ethyl-5-methylheptane**, the spectrum would be dominated by C-H bond vibrations.[\[14\]](#)

- C-H Stretching: Strong absorptions in the 2850-3000  $\text{cm}^{-1}$  region.[\[14\]](#)
- C-H Bending: Absorptions for methyl ( $-\text{CH}_3$ ) and methylene ( $-\text{CH}_2-$ ) groups would appear in the 1450-1470  $\text{cm}^{-1}$  and 1370-1380  $\text{cm}^{-1}$  regions.[\[14\]](#)

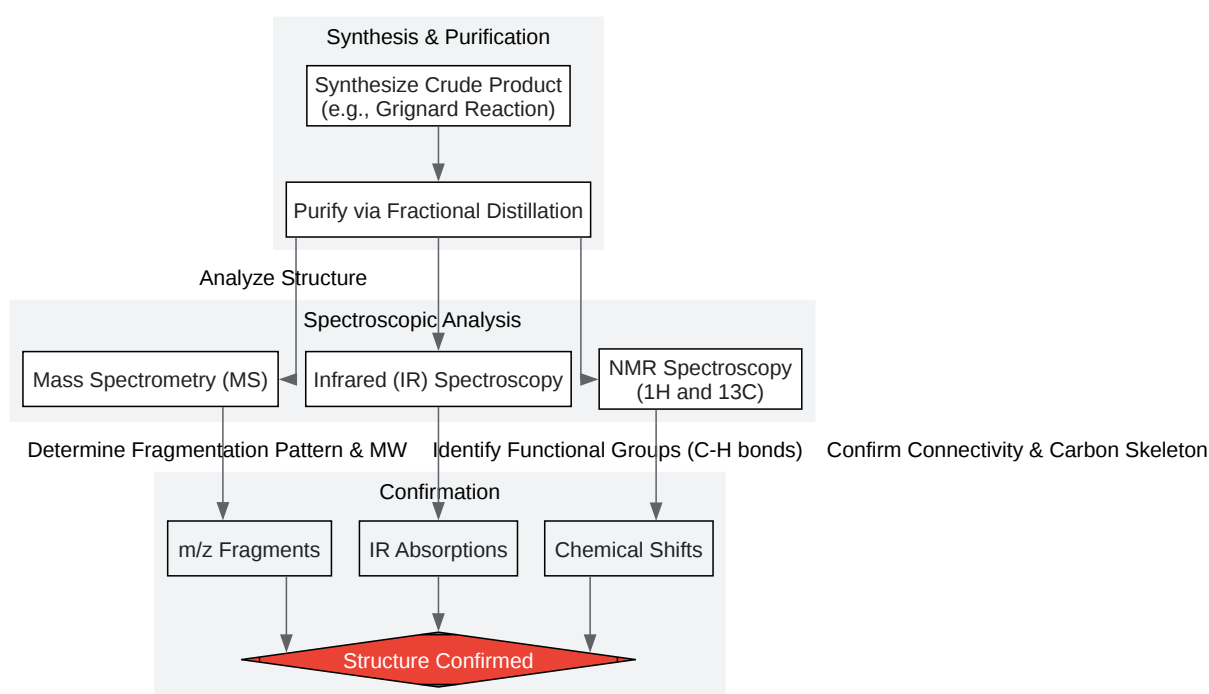
## Logical and Workflow Diagrams

The following diagrams illustrate the logical process for naming the compound and a generalized workflow for its analysis.



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Caption: IUPAC Naming Workflow for **3-Ethyl-5-methylheptane**.



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Caption: General Analytical Workflow for an Alkane.

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